molecular formula C12H11NO2S B14912969 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14912969
M. Wt: 233.29 g/mol
InChI Key: XTDYYXLPYSQGGZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H11NO2S It is a benzamide derivative where the benzamide moiety is substituted with a hydroxy group at the ortho position and a thiophen-2-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Another method involves the N-alkylation of primary amides with aldehydes in the presence of dicobalt octacarbonyl and tri(p-tolyl)antimony in tetrahydrofuran at 120°C for 24 hours . This method also provides a good yield and is suitable for the synthesis of various benzamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-N-(thiophen-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-hydroxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H11NO2S/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15)

InChI Key

XTDYYXLPYSQGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)O

Origin of Product

United States

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